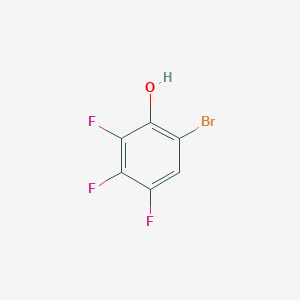

6-Bromo-2,3,4-trifluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3,4-trifluorophenol, commonly referred to as 6-Bromo-2,3,4-TFP, is a halogenated phenol compound widely used in scientific research and laboratory experiments. It is a colorless or white crystalline solid with a pungent smell. 6-Bromo-2,3,4-TFP is soluble in water and alcohol, and has a molecular formula of C6H3BrF3O. Its molecular weight is 218.02 g/mol. 6-Bromo-2,3,4-TFP is used as a reagent in organic synthesis, and has various applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Environmental Pollution and Toxicology

Brominated flame retardants, including those related to 6-Bromo-2,3,4-trifluorophenol, are studied for their environmental concentrations and toxicological impacts. For instance, Koch and Sures (2018) discuss the environmental presence and toxicology of 2,4,6-tribromophenol, highlighting its occurrence as both a synthetic product and a natural product in aquatic organisms, and its ubiquitous presence in the environment. This study underscores the importance of understanding the toxicokinetics and toxicodynamics of such compounds (Koch & Sures, 2018).

Flame Retardants

Zuiderveen, Slootweg, and de Boer (2020) review the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, and discuss their potential risks. The study points to the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including those related to 6-Bromo-2,3,4-trifluorophenol (Zuiderveen, Slootweg, & de Boer, 2020).

Materials Science

Research on poly(3,4-ethylenedioxythiophene) (PEDOT) as a conducting polymer in organic electronic devices, as reviewed by Shi et al. (2015), provides insights into the role of brominated and fluorinated compounds in improving electrical conductivity and transparency in organic electronics. Such applications highlight the potential research avenues for compounds like 6-Bromo-2,3,4-trifluorophenol in material sciences (Shi, Liu, Jiang, & Xu, 2015).

properties

IUPAC Name |

6-bromo-2,3,4-trifluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAKIHNLNIYLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3,4-trifluorophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2608337.png)

![tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2608339.png)

![Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608342.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol](/img/structure/B2608349.png)

![1,3-Benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2608350.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)